molecular formula C10H11ClF3NO B3037511 3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol CAS No. 478081-30-0

3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

Cat. No.: B3037511
CAS No.: 478081-30-0
M. Wt: 253.65 g/mol
InChI Key: DBDUZHCCIBXHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is a synthetic compound primarily employed in scientific research. It is known for its role in investigating the structure, function, and inhibition mechanisms of cholesteryl ester transfer protein (CETP). This compound has a molecular formula of C10H12ClF3NO and is characterized by the presence of a trifluoropropanol group and a chlorophenylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-chlorobenzylamine with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoropropanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research on this compound has contributed to understanding the inhibition mechanisms of CETP, which is relevant for developing treatments for cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol exerts its effects involves its interaction with molecular targets such as CETP. The compound binds to the active site of CETP, inhibiting its activity and thereby affecting the transfer of cholesteryl esters between lipoproteins. This inhibition can lead to changes in lipid metabolism and has potential therapeutic implications for cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    3-{[(2,4-Dichlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol: This compound has a similar structure but with an additional chlorine atom on the phenyl ring.

    3-Amino-1,1,1-trifluoro-2-propanol: Lacks the chlorophenylmethyl group, making it less complex.

Uniqueness

3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is unique due to its specific combination of a trifluoropropanol group and a chlorophenylmethylamino group. This structure imparts distinct chemical properties, such as increased lipophilicity and specific binding affinity to CETP, which are not observed in its analogs.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c11-8-3-1-7(2-4-8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUZHCCIBXHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186171
Record name 3-[[(4-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478081-30-0
Record name 3-[[(4-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Reactant of Route 3
Reactant of Route 3
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Reactant of Route 4
Reactant of Route 4
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Reactant of Route 5
Reactant of Route 5
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.